Characterization of 2-pyridin-4-yl-1H-indole-3-carbaldehyde: An In-depth Technical Guide
Characterization of 2-pyridin-4-yl-1H-indole-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-pyridin-4-yl-1H-indole-3-carbaldehyde. While specific experimental data for this compound is not extensively available in public literature, this document compiles information on its predicted properties, plausible synthetic routes, and detailed characterization methodologies based on established chemical principles and data from closely related analogues. The indole and pyridine scaffolds are prominent in numerous biologically active compounds, suggesting that their hybrid structure in 2-pyridin-4-yl-1H-indole-3-carbaldehyde could be of significant interest in medicinal chemistry and drug discovery. This guide aims to serve as a valuable resource for researchers investigating this and similar molecular architectures.
Introduction
The fusion of indole and pyridine rings into a single molecular entity has garnered considerable attention in the field of medicinal chemistry. Both heterocycles are well-established pharmacophores present in a wide array of natural products and synthetic drugs. The indole nucleus is a key structural motif in compounds exhibiting anticancer, antimicrobial, and antiviral activities. Similarly, the pyridine ring is a common feature in drugs targeting a variety of receptors and enzymes. The combination of these two privileged scaffolds in the form of indolylpyridines offers the potential for novel pharmacological profiles and mechanisms of action.
2-pyridin-4-yl-1H-indole-3-carbaldehyde, with its strategic placement of a pyridine ring at the 2-position and a reactive carbaldehyde group at the 3-position of the indole core, presents a versatile platform for the synthesis of a diverse library of derivatives for biological screening. The carbaldehyde functionality serves as a synthetic handle for various chemical transformations, allowing for the exploration of structure-activity relationships.
This guide provides a detailed examination of 2-pyridin-4-yl-1H-indole-3-carbaldehyde, covering its chemical identity, predicted physicochemical properties, proposed synthetic pathways, and standard characterization techniques.
Chemical and Physical Properties
While experimentally determined data for 2-pyridin-4-yl-1H-indole-3-carbaldehyde (CAS No. 590390-88-8) is limited in the available literature, computational methods and data from analogous compounds can provide valuable insights into its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O | |
| Molecular Weight | 222.24 g/mol | |
| CAS Number | 590390-88-8 | [1] |
| Predicted Boiling Point | 492°C at 760 mmHg | [2] |
| Predicted Flash Point | 248.2°C | [2] |
| Predicted Refractive Index | 1.72 | [2] |
| Predicted LogP | ~2.5 - 3.0 |
Note: The predicted values are computationally derived and should be confirmed by experimental measurement.
Synthesis
A plausible synthetic route to 2-pyridin-4-yl-1H-indole-3-carbaldehyde involves a two-step process: the synthesis of the 2-(pyridin-4-yl)-1H-indole core followed by formylation at the 3-position.
Synthesis of 2-(pyridin-4-yl)-1H-indole
Several methods can be employed for the synthesis of the 2-aryl-indole scaffold. The Fischer indole synthesis is a classic and versatile method.
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Caption: Fischer Indole Synthesis of 2-(pyridin-4-yl)-1H-indole.
Formylation of 2-(pyridin-4-yl)-1H-indole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like indoles, typically at the C-3 position.[3][4][5][6][7]
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Caption: Vilsmeier-Haack Formylation to Yield the Target Compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of 2-pyridin-4-yl-1H-indole-3-carbaldehyde, based on established literature procedures for similar compounds.
Synthesis of 2-(pyridin-4-yl)-1H-indole (General Procedure)
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Hydrazone Formation: Phenylhydrazine (1.0 eq) and 4-acetylpyridine (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.
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The mixture is heated to reflux for 2-4 hours to form the corresponding phenylhydrazone. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Cyclization: After cooling, a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid is added cautiously.
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The reaction mixture is then heated to 100-150°C for several hours.
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Work-up: The reaction is quenched by pouring it onto ice-water and neutralized with a base (e.g., NaOH or NaHCO₃ solution).
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The precipitated product is collected by filtration, washed with water, and dried.
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Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Synthesis of 2-pyridin-4-yl-1H-indole-3-carbaldehyde (General Procedure for Vilsmeier-Haack Formylation)[3][4]
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C.
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Phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) is added dropwise with stirring, maintaining the temperature at 0°C. The mixture is then stirred for an additional 30-60 minutes at 0°C to form the Vilsmeier reagent.[4]
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Formylation: A solution of 2-(pyridin-4-yl)-1H-indole (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.
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The reaction mixture is allowed to warm to room temperature and then heated to 60-90°C for 2-6 hours. The reaction progress is monitored by TLC.
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Hydrolysis: After completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized by the slow addition of an aqueous base (e.g., NaOH or K₂CO₃ solution) until the pH is basic.
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Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by recrystallization or column chromatography.
Characterization Workflow
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References
- 1. 2-Pyridin-4-yl-1H-indole-3-carbaldehyde CAS#: 590390-88-8 [amp.chemicalbook.com]
- 2. 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde | 95854-06-1 | Benchchem [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
